molecular formula C27H41NO4 B14331778 2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 102938-87-4

2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B14331778
CAS No.: 102938-87-4
M. Wt: 443.6 g/mol
InChI Key: OYCDKUFRIYCQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is an organic compound belonging to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of phthalic anhydride with octadecylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as toluene or xylene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 2-Benzyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 1,3-Dioxo-2-thiazol-2-yl-2,3-dihydro-1H-isoindole-5-carboxylic acid

Uniqueness

2-Octadecyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

102938-87-4

Molecular Formula

C27H41NO4

Molecular Weight

443.6 g/mol

IUPAC Name

2-octadecyl-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C27H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-25(29)23-19-18-22(27(31)32)21-24(23)26(28)30/h18-19,21H,2-17,20H2,1H3,(H,31,32)

InChI Key

OYCDKUFRIYCQIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.